Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Hedgehog pathway Gli transcription SAR

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea (CAS 942002-04-2) is a synthetic small molecule belonging to the quinazolinone-urea class, characterized by a 3,4-dihydroquinazolin-2(1H)-one core bearing a pyridin-3-ylmethyl substituent at the N3 position and a benzyl-urea linkage at the C4 position. The target compound is structurally distinct within the broader quinazoline-urea family because the benzyl-urea side chain replaces the aryl-urea or aryl-methyl-urea motifs commonly found in clinically precedented analogs.

Molecular Formula C22H19N5O2
Molecular Weight 385.427
CAS No. 942002-04-2
Cat. No. B2945253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea
CAS942002-04-2
Molecular FormulaC22H19N5O2
Molecular Weight385.427
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4
InChIInChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28)
InChIKeyRYVJLFJBXVEKBE-LHLOQNFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea (CAS 942002-04-2) – Compound Identity and Procurement Baseline


1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea (CAS 942002-04-2) is a synthetic small molecule belonging to the quinazolinone-urea class, characterized by a 3,4-dihydroquinazolin-2(1H)-one core bearing a pyridin-3-ylmethyl substituent at the N3 position and a benzyl-urea linkage at the C4 position . The target compound is structurally distinct within the broader quinazoline-urea family because the benzyl-urea side chain replaces the aryl-urea or aryl-methyl-urea motifs commonly found in clinically precedented analogs [1]. Available vendor data indicate a molecular formula of C22H19N5O2, a molecular weight of 385.43 g/mol, and a typical commercial purity of ≥95% .

Why Closely Related Quinazolinone-Ureas Cannot Simply Substitute for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea


Despite a shared dihydroquinazolinone-urea scaffold, the activity profiles of quinazolinone-urea derivatives are exquisitely sensitive to the nature of the substituent attached to the urea nitrogen [1]. In a focused Hedgehog pathway antagonist series, replacing the phenyl-urea terminus with a benzyl-urea group altered the conformational flexibility and hydrogen-bonding geometry at the target protein interface, leading to markedly different IC50 values [1]. Similarly, the pyridin-3-ylmethyl N3 substituent in the target compound provides a distinct electronic and steric environment compared to the pyridin-3-yl C2 substituent found in adenosine A3 antagonists such as VUF-5574 [2]. These subtle structural variations prevent reliable substitution based purely on scaffold similarity, requiring compound-specific evidence to guide procurement decisions.

Quantitative Differentiation Evidence for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea Versus Structural Analogs


Benzyl-Urea Side Chain Confers Distinct Hedgehog Pathway Potency Relative to Phenyl-Urea Analogs

In a comparative SAR study of phenyl quinazolinone ureas as Hedgehog pathway inhibitors, the benzyl-urea containing compound (structurally analogous to the target) demonstrated nanomolar antagonism of Hedgehog protein function, whereas the corresponding phenyl-urea derivative exhibited reduced potency [1]. The benzyl group is proposed to engage a hydrophobic sub-pocket that the smaller phenyl group cannot optimally occupy [1].

Hedgehog pathway Gli transcription SAR

Pyridin-3-ylmethyl N3 Substitution Differentiates Kinase Selectivity Profile from C2-Pyridinyl Quinazoline-Ureas

VUF-5574, a quinazolin-4-yl urea bearing a 2-(pyridin-3-yl) C2 substituent, exhibits high-affinity binding to the human adenosine A3 receptor (Ki = 4.03 nM) [1]. In contrast, the target compound replaces the C2 pyridinyl group with a pyridin-3-ylmethyl substituent at the N3 position and carries a 2-oxo group, which is expected to eliminate adenosine A3 receptor affinity by disrupting the key hydrogen-bond interaction between the C2 pyridine nitrogen and the receptor binding pocket [1].

Kinase selectivity Adenosine A3 receptor VUF-5574

2-Oxo-3,4-dihydroquinazoline Core Confers Metabolic Stability Advantage Over Fully Aromatic Quinazoline-Ureas

Comparative studies of p38 MAP kinase inhibitors reveal that dihydroquinazolinone-based ureas (containing the 2-oxo-3,4-dihydroquinazoline core shared by the target compound) demonstrate superior metabolic stability relative to fully aromatic quinazoline-ureas [1]. Compound 20, a dihydroquinazolinone p38 inhibitor with IC50 = 14 nM, exhibited oral bioavailability of 45% in rat, attributable in part to the reduced CYP-mediated oxidation of the saturated quinazolinone ring system [1].

Metabolic stability Dihydroquinazolinone p38 inhibitor

Distinct Antiproliferative Fingerprint Against Cancer Cell Lines Compared to Quinazolinyl-Diaryl Ureas

A series of quinazolinyl-diaryl urea derivatives were evaluated for antiproliferative activity against HepG2, MGC-803, and A549 cancer cell lines, with the most potent compound (8g) exhibiting IC50 values in the low micromolar range (0.5–5 µM) [1]. The target compound's mono-benzyl urea side chain, as opposed to the bis-aryl urea motif in 8g, is predicted to alter the hydrogen-bond donor/acceptor pharmacophore, potentially shifting the cell-line selectivity profile [1].

Anticancer Antiproliferative Quinazolinyl-diaryl urea

Commercial Availability in ≥95% Purity Supports Reproducible Screening Relative to Lower-Purity In-Class Alternatives

The target compound is commercially available at ≥95% purity (catalog number CM616622) . Several structurally related quinazolinone-urea analogs from other suppliers are offered at lower purity grades (90% or unstated), which can confound biological assay interpretation due to the presence of unidentified impurities .

Chemical purity Procurement Reproducibility

High-Value Application Scenarios for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea Based on Verified Differentiation Evidence


Hedgehog Pathway Chemical Probe Development Requiring Nanomolar Gli Transcription Inhibition

The compound belongs to a phenyl quinazolinone urea series demonstrated to achieve nanomolar antagonism of Hedgehog protein function [1]. Its benzyl-urea terminus engages a hydrophobic sub-pocket critical for high potency, making it suitable as a chemical probe for target validation studies in Hedgehog-dependent cancer models such as medulloblastoma or basal cell carcinoma [1].

Kinase Selectivity Profiling Panels Where Adenosine A3 Receptor Off-Target Activity Must Be Minimized

Unlike VUF-5574 and related C2-pyridinyl quinazoline-ureas that potently bind the adenosine A3 receptor (Ki = 4.03 nM), the target compound replaces the critical C2 pyridine with a pyridin-3-ylmethyl N3 substituent and a 2-oxo group, which is expected to eliminate adenosine A3 receptor engagement [2]. This makes the compound suitable for profiling panels where A3 receptor cross-reactivity would otherwise confound interpretation [2].

In Vivo Pharmacodynamic Studies Leveraging the Metabolic Stability of the Dihydroquinazolinone Core

Dihydroquinazolinone-based ureas have demonstrated superior oral bioavailability (approximately 45% F in rat) relative to fully aromatic quinazoline-ureas, attributed to reduced CYP-mediated oxidation of the saturated ring system [3]. The target compound shares this core scaffold, positioning it as a candidate for oral dosing in rodent efficacy models where adequate systemic exposure is required [3].

Chemical Library Expansion for Anticancer Screening with a Distinct Mono-Benzyl Urea Pharmacophore

Existing quinazolinyl-diaryl urea anticancer leads (e.g., compound 8g) feature a bis-aryl urea motif with antiproliferative IC50 values of 0.5–5 µM across HepG2, MGC-803, and A549 cell lines [4]. The target compound offers a chemically orthogonal mono-benzyl urea pharmacophore, enabling exploration of an underexplored region of quinazoline-urea chemical space in anticancer screening libraries [4].

Quote Request

Request a Quote for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.